![molecular formula C20H24N2O2S2 B14742977 2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide] CAS No. 2620-87-3](/img/structure/B14742977.png)
2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] is an organic compound characterized by the presence of two benzamide groups connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] typically involves the reaction of N-(propan-2-yl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of thiol precursors under controlled conditions. The reaction can be carried out in the presence of oxidizing agents such as iodine or hydrogen peroxide, which facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling methods. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the specific reaction conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological processes involving disulfide bonds, such as protein folding and redox signaling.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] involves its ability to form and break disulfide bonds. This property allows it to interact with biological molecules that contain thiol groups, such as proteins and enzymes. By modulating the redox state of these molecules, the compound can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
- 2,2’-Disulfanediylbis[N-(sec-butyl)benzamide]
Uniqueness
2,2’-Disulfanediylbis[N-(propan-2-yl)benzamide] is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2620-87-3 |
|---|---|
Molecular Formula |
C20H24N2O2S2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
N-propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C20H24N2O2S2/c1-13(2)21-19(23)15-9-5-7-11-17(15)25-26-18-12-8-6-10-16(18)20(24)22-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
PZBWANKTXWLJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


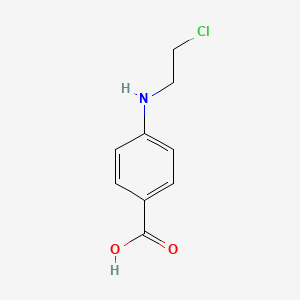
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
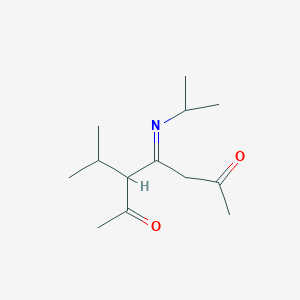
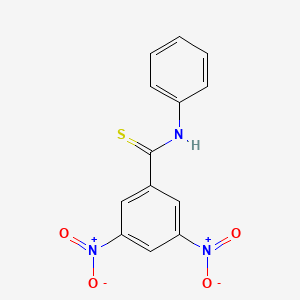
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
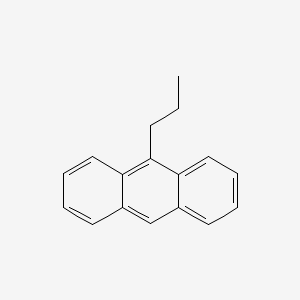
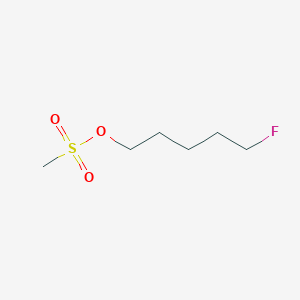



![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)


